molecular formula C11H12O2S B12309312 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B12309312
M. Wt: 208.28 g/mol
InChI Key: MHUIZKOIHOEEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-yl)bicyclo[211]hexane-5-carboxylic acid is a compound that features a bicyclic hexane structure with a thiophene ring attached to one of its carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition of alkenes with bicyclo[1.1.0]butanes under photochemical conditions . Another approach involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . These reactions are known for their efficiency and ability to produce the desired bicyclic structure with high yields.

Industrial Production Methods: Industrial production of this compound may leverage scalable photochemical processes or catalytic methods that allow for the efficient synthesis of large quantities. The use of photochemistry and Lewis acid catalysis ensures that the production process is both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The rigid bicyclic structure allows for precise orientation of functional groups, which can enhance binding affinity to specific molecular targets. This compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds.

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

1-thiophen-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C11H12O2S/c12-10(13)9-7-3-4-11(9,6-7)8-2-1-5-14-8/h1-2,5,7,9H,3-4,6H2,(H,12,13)

InChI Key

MHUIZKOIHOEEPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=CS3

Origin of Product

United States

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